Product packaging for AcLysValCit-PABC-DMAE-SW-163D(Cat. No.:)

AcLysValCit-PABC-DMAE-SW-163D

Cat. No.: B12433323
M. Wt: 1817.1 g/mol
InChI Key: VQIBTARTHBHUSL-LXRLNKMKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Advanced Drug Delivery Systems in Translational Research

Conventional chemotherapeutic agents often lack specificity, leading to systemic toxicity and undesirable side effects. nih.gov The rationale for selective activation of therapeutic agents lies in the desire to concentrate the cytotoxic effect of a drug at the site of disease, thereby enhancing its therapeutic index. nih.govfrontiersin.org This is particularly crucial in cancer therapy, where the goal is to eliminate malignant cells without harming the surrounding healthy tissues. nih.govfrontiersin.org By designing drugs that remain inert until they reach their target, researchers can overcome limitations such as poor solubility, rapid metabolism, and lack of site specificity that plague many conventional drugs. ijpsjournal.com

The concept of prodrugs—inactive precursors that are converted into active drugs within the body—has evolved significantly over time. ijpsjournal.com Early strategies focused on simple chemical modifications to improve a drug's physicochemical properties. nih.gov However, the field has progressed towards more sophisticated "smart" systems that can be activated by specific stimuli present in the target microenvironment. frontiersin.orgijpsjournal.com This has given rise to drug conjugates, where a potent therapeutic agent (the "payload") is linked to a targeting moiety, such as an antibody, via a specialized linker. nih.govmanchester.ac.uk This approach, exemplified by antibody-drug conjugates (ADCs), allows for the precise delivery of highly potent drugs to specific cells. manchester.ac.uknih.gov

Foundational Principles of Modular Chemical Biology in Therapeutic Design

The design of modern therapeutics increasingly relies on the principles of modular chemical biology, which involves the assembly of distinct functional units to create a complex and highly specific therapeutic agent. nih.govrsc.orgnih.govbroadinstitute.org This modular approach allows for the systematic optimization of each component to achieve the desired therapeutic outcome.

Overview of AcLysValCit-PABC-DMAE-SW-163D as a Model Prodrug Conjugate System

The chemical compound This compound serves as an excellent model for understanding the principles of targeted prodrug conjugates. targetmol.commedchemexpress.com This complex molecule is a drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). targetmol.commedchemexpress.comdcchemicals.com It consists of several distinct modules, each with a specific function:

SW-163D: The cytotoxic payload, a natural bis-intercalator with antitumor activity. targetmol.comdcchemicals.comimmune-system-research.com

AcLysValCit-PABC-DMAE: A linker system designed to be cleaved by specific enzymes within the target cell. targetmol.comdcchemicals.comimmune-system-research.com

This modular design, which will be dissected in the following sections, highlights the sophisticated chemical engineering involved in creating next-generation targeted therapeutics.

Dissecting the Components of this compound

The efficacy of the prodrug conjugate this compound is a direct result of the specific functions of its constituent parts. A detailed examination of each component reveals the intricate design that enables its targeted therapeutic action.

The Cytotoxic Payload: SW-163D

At the core of this conjugate is the potent cytotoxic agent, SW-163D .

SW-163D is a natural product, specifically a cyclodepsipeptide antibiotic isolated from Streptomyces sp. targetmol.comdcchemicals.com It is classified as a natural product bis-intercalator depsipeptide (NPBID). immune-system-research.com Its complex structure includes a heterodetic cyclic peptide, a hydroxyquinoline, a dithioacetal, and a peptide antibiotic component. immune-system-research.com

The primary mechanism of action for SW-163D is its ability to intercalate with DNA, a process by which it inserts itself between the base pairs of the DNA double helix. immune-system-research.com This interaction disrupts the normal function and structure of DNA, ultimately leading to cell death. chemexpress.comnih.gov Its ability to act as a DNA-damaging agent makes it a highly potent payload for cancer therapy. immune-system-research.comchemexpress.com

The Linker System: AcLysValCit-PABC-DMAE

The linker system is a sophisticated chemical bridge that connects the SW-163D payload to a targeting antibody. Its design is crucial for the stability of the conjugate in circulation and the controlled release of the payload within the target cell.

The AcLysValCit component is a tripeptide sequence composed of N-acetyl-lysine (AcLys), valine (Val), and citrulline (Cit). targetmol.com This specific peptide sequence is designed to be recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. aacrjournals.orgnih.gov The valine-citrulline (Val-Cit) dipeptide, in particular, is a well-established and widely used motif in cleavable linkers for ADCs due to its susceptibility to enzymatic cleavage. aacrjournals.orgnih.govresearchgate.net

The p-aminobenzyl carbamate (B1207046) (PABC) moiety serves as a self-immolative spacer. aacrjournals.orgnih.gov Once the AcLysValCit peptide is cleaved by cathepsin B, the PABC linker undergoes a spontaneous 1,6-elimination reaction. nih.gov This self-immolation is critical as it ensures the efficient and traceless release of the unmodified payload (DMAE-SW-163D) inside the target cell. nih.gov The PABC spacer improves the efficiency of payload release, which might otherwise be hindered by steric factors. nih.gov

General Hypotheses Regarding its Design and Proposed Mechanism of Action

The design of this compound is a testament to the intricate chemical engineering required for effective ADCs. Each component of the conjugate has a deliberate function, contributing to a multi-step mechanism of action that begins with targeted delivery and culminates in cancer cell death.

The Linker System: A Multi-Component Gateway for Payload Release

The linker, AcLysValCit-PABC-DMAE, is a sophisticated system designed for controlled release of the payload. It can be dissected into several key functional units:

Ac-Lys-Val-Cit (Acetyl-Lysine-Valine-Citrulline): This tripeptide sequence is the primary site of enzymatic cleavage. The Valine-Citrulline (Val-Cit) dipeptide is a well-established substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment and within cancer cells. The addition of an acetylated lysine (B10760008) is likely to modulate the physicochemical properties of the linker. The hypothesis is that after the ADC is internalized by the target cancer cell and trafficked to the lysosome, Cathepsin B recognizes and cleaves the peptide bond between Citrulline and the subsequent component of the linker.

PABC (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. Once the Val-Cit peptide is cleaved, the PABC moiety becomes unstable and spontaneously undergoes a 1,6-elimination reaction, which in turn liberates the attached drug. This "self-destruct" mechanism ensures a clean and efficient release of the payload in its active form.

DMAE (N,N-dimethylethylenediamine): This component serves as the attachment point for the payload, SW-163D.

The proposed mechanism for the linker's function is therefore a sequential process: ADC internalization, lysosomal trafficking, enzymatic cleavage of the Val-Cit motif by Cathepsin B, and subsequent self-immolation of the PABC spacer to release the active payload.

The Payload: SW-163D - A Potent DNA-Damaging Agent

SW-163D is a natural product, a cyclodepsipeptide antibiotic isolated from Streptomyces sp., that exhibits potent antitumor activity. Its mechanism of action is as a DNA bis-intercalator. This means that its planar aromatic structures insert themselves between the base pairs of the DNA double helix at two points simultaneously. This bis-intercalation causes significant distortion of the DNA structure, which can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). The DNA binding affinity of SW-163D is reported to be in the nanomolar range, indicating a strong and stable interaction with its target.

The overarching hypothesis for the mechanism of action of an ADC carrying this compound is as follows:

The ADC circulates in the bloodstream with the payload inactive and securely attached to the antibody.

The antibody portion of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell (e.g., HER2 in the case of PF-06888667).

The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

The complex is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.

Inside the lysosome, Cathepsin B and other proteases cleave the Val-Cit linker.

The PABC spacer self-immolates, releasing the SW-163D payload into the cytoplasm.

The highly potent SW-163D translocates to the nucleus, where it bis-intercalates into the DNA.

The resulting DNA damage triggers a cascade of cellular events leading to the death of the cancer cell.

This multi-layered approach, from targeted binding to specific enzymatic activation, is designed to maximize the therapeutic effect on cancer cells while minimizing exposure of healthy cells to the potent cytotoxic payload.

Positioning within Current Research Paradigms of Targeted Therapeutics

The development of this compound and its incorporation into ADCs like PF-06888667 aligns with several key trends and paradigms in the field of targeted cancer therapy.

Evolution of ADC Technology: Focus on Novel Payloads and Linkers

The first generation of ADCs faced challenges related to linker stability and payload potency. The design of this compound reflects the advancements made in both these areas.

Cleavable Linkers: The use of a protease-cleavable Val-Cit linker is a hallmark of second-generation ADC technology. This design offers a balance between stability in circulation and efficient cleavage within the target cell. Research continues to explore and refine cleavable linker strategies, with comparisons often drawn between different peptide sequences (e.g., Val-Cit vs. Val-Ala) to optimize stability and cleavage kinetics. The AcLysValCit-PABC-DMAE linker represents a sophisticated example of this class.

Novel Payloads: A significant portion of early ADCs utilized microtubule inhibitors as their payloads. However, the field is actively seeking novel payloads with different mechanisms of action to overcome resistance and broaden the spectrum of treatable cancers. SW-163D, as a DNA bis-intercalator, falls into this category of novel and highly potent payloads. DNA-damaging agents are attractive because their mechanism is often independent of the cell cycle phase, potentially making them effective against a wider range of tumor types. The exploration of natural products like SW-163D as ADC payloads is a growing area of research.

The Rise of Highly Potent, Low-Dose Therapeutics

The extreme potency of payloads like SW-163D allows for the development of ADCs that can be effective at very low doses. Preclinical studies of PF-06888667 have demonstrated complete tumor regressions at doses as low as 1 mg/kg. This is a significant advantage, as lower doses can translate to a better safety profile and reduced off-target toxicity. This trend towards "ultrapotent" payloads is a major driver in current ADC research.

Comparative Landscape

The positioning of an ADC utilizing this compound can be understood by comparing it to other established and emerging ADC technologies.

FeatureThis compound Based ADC (e.g., PF-06888667)Other ADC Paradigms
Payload Class DNA Bis-intercalatorMicrotubule Inhibitors (e.g., Auristatins, Maytansinoids), Topoisomerase Inhibitors
Linker Type Protease-cleavable (Val-Cit)Non-cleavable linkers, pH-sensitive linkers, other enzyme-cleavable linkers
Potency High (effective at low mg/kg doses)Varies, with a general trend towards higher potency
Mechanism of Action DNA damage, inhibition of replication and transcriptionDisruption of microtubule dynamics, inhibition of DNA unwinding

The development of this compound represents a strategic move towards diversifying the arsenal (B13267) of ADC components. By combining a proven and sophisticated cleavable linker system with a novel and highly potent DNA-damaging payload, researchers aim to create next-generation ADCs with an improved therapeutic window and the potential to address unmet needs in oncology.

Detailed Research Findings

While specific quantitative data for this compound as a standalone entity is not widely available in the public domain, preclinical studies on the corresponding ADC, PF-06888667, provide valuable insights into its potential efficacy.

Research FindingDetails
In Vivo Efficacy (Xenograft Models) In preclinical models of cancer, PF-06888667 has shown significant antitumor activity. Doses of 1 mg/kg and 3 mg/kg resulted in essentially complete tumor response by day 50. A lower dose of 0.3 mg/kg demonstrated a cytostatic effect, meaning it inhibited tumor growth.
Comparative Efficacy Treatment with PF-06888667 resulted in complete tumor regressions at a 10-fold lower dose compared to the reference HER2-targeted ADC, T-DM1 (ado-trastuzumab emtansine).
Payload Potency The SW-163D payload intercalates with DNA with nanomolar affinity, indicating a high level of potency at the molecular level.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C85H113N19O22S2 B12433323 AcLysValCit-PABC-DMAE-SW-163D

Properties

Molecular Formula

C85H113N19O22S2

Molecular Weight

1817.1 g/mol

InChI

InChI=1S/C85H113N19O22S2/c1-44(2)63(98-68(108)56(91-49(7)105)26-19-20-32-86)71(111)95-57(27-21-33-88-81(87)120)67(107)92-53-30-28-50(29-31-53)40-125-82(121)99(8)34-35-100(9)83(122)126-62-37-52-23-16-18-25-55(52)94-65(62)73(113)97-59-42-123-79(118)84(38-45(84)3)103(12)76(116)60-43-128-78(127-14)66(102(11)75(115)48(6)90-70(59)110)77(117)104(13)85(39-46(85)4)80(119)124-41-58(69(109)89-47(5)74(114)101(60)10)96-72(112)64-61(106)36-51-22-15-17-24-54(51)93-64/h15-18,22-25,28-31,36-37,44-48,56-60,63,66,78,106H,19-21,26-27,32-35,38-43,86H2,1-14H3,(H,89,109)(H,90,110)(H,91,105)(H,92,107)(H,95,111)(H,96,112)(H,97,113)(H,98,108)(H3,87,88,120)/t45-,46-,47-,48-,56+,57-,58+,59+,60-,63-,66+,78-,84-,85-/m0/s1

InChI Key

VQIBTARTHBHUSL-LXRLNKMKSA-N

Isomeric SMILES

C[C@H]1C[C@@]12C(=O)OC[C@H](C(=O)N[C@H](C(=O)N([C@H]3[C@H](SC[C@@H](C(=O)N2C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@]4(C[C@@H]4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CCCCN)NC(=O)C

Canonical SMILES

CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

Molecular Architecture and Rational Design Principles of Aclysvalcit Pabc Dmae Sw 163d

Deconstruction of the Conjugate Components and their Functional Roles

The conjugate is comprised of several key components: the AcLysValCit peptide, the PABC self-immolative linker, a DMAE spacer, and the cytotoxic agent SW-163D. targetmol.comdcchemicals.com This modular design allows for a multi-stage process of delivery and activation, aiming to maximize efficacy against target cells while minimizing systemic toxicity.

AcLysValCit Moiety: Design as an Enzyme-Sensitive Trigger

The AcLysValCit tripeptide sequence functions as a substrate for specific enzymes that are overexpressed in the tumor microenvironment, acting as a biological trigger for drug release.

The presence of a lysine (B10760008) (Lys) residue N-terminal to the Val-Cit sequence may further influence the peptide's conformation and interaction with the protease, although the primary recognition site remains the Val-Cit motif. The specificity of proteolytic enzymes is not absolute, and factors such as the surrounding amino acid sequence can modulate the rate and efficiency of cleavage. nih.govnih.gov

Peptide SequencePrimary Cleaving EnzymeSignificance in ADC Design
Val-CitCathepsin BWell-established and efficient cleavage by a lysosomal protease commonly overexpressed in tumors. iris-biotech.debeilstein-journals.orgaacrjournals.org
Val-AlaCathepsin BAn alternative cathepsin B-cleavable sequence used in some ADC linkers. unimi.it
GFLGCathepsin BAnother peptide sequence recognized and cleaved by Cathepsin B. beilstein-journals.org

The N-terminal acetylation (Ac) of the lysine residue serves a critical purpose in enhancing the stability of the peptide linker. creative-proteomics.comnih.gov This modification protects the peptide from degradation by exopeptidases, such as aminopeptidases, which are present in the bloodstream and can cleave amino acids from the N-terminus. creative-proteomics.com By blocking the free amino group of lysine, acetylation prevents premature enzymatic degradation of the linker before the ADC reaches its target. creative-proteomics.comnih.gov This increased stability in circulation is crucial for ensuring that the ADC remains intact and fully functional until it localizes to the tumor site. nih.gov

PABC Linker: Design as a Self-Immolative Spacer for Traceless Release

The p-aminobenzyl carbamate (B1207046) (PABC) linker is a critical component that connects the enzyme-cleavable peptide to the cytotoxic drug. nih.govotago.ac.nz It is designed as a "self-immolative" spacer, meaning that once its connection to the peptide is severed, it spontaneously undergoes a cascade of reactions to release the drug in its unmodified, active form. iris-biotech.deresearchgate.net

Upon enzymatic cleavage of the AcLysValCit peptide, a free aniline (B41778) nitrogen is exposed on the PABC moiety. unimi.it This triggers a rapid, spontaneous electronic cascade, typically a 1,6-elimination reaction. iris-biotech.deotago.ac.nzresearchgate.net The lone pair of electrons on the newly formed aniline nitrogen initiates a rearrangement of electrons within the aromatic ring, leading to the expulsion of the attached drug molecule and the formation of an unstable azaquinone methide intermediate, which subsequently breaks down. unimi.itcam.ac.uk This process is termed "self-immolative" because the linker essentially fragments and disappears after the initial enzymatic trigger, ensuring a clean and efficient release of the payload. researchgate.net

The 1,6-elimination mechanism is highly favored due to its rapid kinetics, ensuring that the cytotoxic drug is quickly liberated once the ADC is inside the target cell. iris-biotech.de This traceless release is a key advantage, as it ensures the drug is delivered in its most potent form, without any residual linker fragments that might hinder its activity. iris-biotech.de

ComponentFunctionKey Design Principle
AcLysValCitEnzyme-sensitive triggerSpecificity for cathepsin B cleavage. beilstein-journals.orgaacrjournals.org
N-terminal Acetylation (Ac)Peptide stabilizationProtection against exopeptidase degradation. creative-proteomics.comnih.gov
PABC LinkerSelf-immolative spacerRapid 1,6-elimination for traceless drug release. iris-biotech.deotago.ac.nzresearchgate.net
DMAESpacerProvides spatial separation and influences solubility. targetmol.comdcchemicals.com
SW-163DCytotoxic payloadThe active therapeutic agent. targetmol.commedchemexpress.com

DMAE Moiety: Investigating its Strategic Integration

Potential Role in Conjugation Chemistry or Linker Modulation

The DMAE moiety plays a crucial role in the conjugation of payloads that possess hydroxyl groups. iris-biotech.de While the p-aminobenzyl (PAB) group is a common self-immolative spacer, it requires a payload with a suitable amino group for direct conjugation. iris-biotech.de For payloads terminating in a hydroxyl group, direct conjugation to PAB would result in a carbonate linkage, which is often not stable enough for systemic circulation in the bloodstream. iris-biotech.de The insertion of a DMAE carbamate between the PAB and the hydroxyl-containing payload overcomes this limitation. iris-biotech.de

The release mechanism of a payload from a peptidyl-PAB-DMAE linker involves an initial 1,6-elimination of the PAB group, which then generates a free methylamine (B109427) terminus on the DMAE. iris-biotech.de This terminus subsequently facilitates the cleavage of the carbamate bond, releasing the payload alcohol through the formation of a cyclic urea. iris-biotech.de This strategic inclusion of DMAE expands the range of cytotoxic agents that can be effectively incorporated into ADCs.

SW-163D Effector Molecule: Considerations for its Therapeutic Functionality

SW-163D is a natural bis-intercalator and a cyclodepsipeptide antibiotic isolated from Streptomyces sp. that exhibits potent antitumor activity. targetmol.commedchemexpress.comdcchemicals.com Its selection as the cytotoxic payload in this ADC is based on its mechanism of action and amenability to chemical modification.

General Design Features for Intracellular Activity

Effector molecules, or payloads, used in ADCs are designed to be highly potent, as only a small amount of the ADC will reach the target cancer cell. acs.org Their mechanism of action typically involves targeting fundamental cellular processes such as DNA replication or microtubule assembly, leading to cell death. acs.orgmicrobiologyresearch.org SW-163D, as a bis-intercalator, is thought to exert its cytotoxic effect by inserting itself between the base pairs of DNA, thereby disrupting DNA structure and function. targetmol.commedchemexpress.com This interference with DNA can inhibit replication and transcription, ultimately leading to apoptosis. The design of such payloads often involves a balance between high potency and sufficient stability to remain inert until released inside the target cell. acs.org

Chemical Handle for Linker Attachment

A crucial feature for any payload used in an ADC is the presence of a "chemical handle" – a functional group that allows for its covalent attachment to the linker. symeres.com In the case of SW-163D, this handle allows for its conjugation to the AcLysValCit-PABC-DMAE linker. targetmol.commedchemexpress.com The specific site and chemistry of this attachment are critical for ensuring the stability of the conjugate in circulation and the efficient release of the active payload within the cancer cell. researchgate.net The entire drug-linker complex, AcLysValCit-PABC-DMAE-SW-163D, is designed to be conjugated to an antibody, often through enzymatic methods like transglutaminase-catalyzed reactions. targetmol.commedchemexpress.com

Interplay of Component Design for Overall Conjugate Functionality

The effectiveness of this compound as part of an ADC is a direct result of the synergistic interplay between its components. The AcLysValCit peptide sequence is specifically designed to be cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of cancer cells. aacrjournals.org This ensures that the payload is released preferentially within the target cell, minimizing off-target toxicity. rsc.org

The PABC spacer acts as a self-immolative unit, which, following the cleavage of the peptide linker, spontaneously decomposes to release the DMAE-SW-163D portion. iris-biotech.de As discussed, the DMAE moiety then facilitates the final release of the active SW-163D payload. iris-biotech.de This multi-stage release mechanism is a hallmark of advanced linker technology, providing a high degree of control over drug activation.

An ADC utilizing this drug-linker, PF-06888667, which combines this compound with an anti-HER2 antibody, has demonstrated potent and stable efficacy in preclinical studies. targetmol.commedchemexpress.comrsc.org This highlights the successful integration of the various design principles discussed.

Covalent Linkage Strategies within the Conjugate

The assembly of a functional ADC using the this compound conjugate relies on a series of stable covalent bonds. rsc.org These linkages are strategically designed to connect the payload to the linker and the linker to the antibody, ensuring the integrity of the ADC until it reaches its target. researchgate.net

The core of the linker features standard peptide bonds connecting the amino acids N-acetyl-lysine, valine, and citrulline. The valine-citrulline (Val-Cit) bond is of particular importance as it is the primary site for enzymatic cleavage. nih.gov The PABC spacer is connected to the citrulline residue of the peptide via a carbamate linkage. aacrjournals.org This bond is stable extracellularly but is designed to collapse following the cleavage of the adjacent peptide.

The payload, SW-163D, is attached to the other end of the linker system through the DMAE moiety. This entire drug-linker complex, this compound, possesses a reactive group that allows for its conjugation to the antibody. medchemexpress.comtargetmol.com

A notable strategy for creating a homogeneous and stable ADC with this conjugate involves enzymatic conjugation. Specifically, the enzyme transglutaminase is used to catalyze the formation of a covalent bond between the linker and an engineered glutamine tag on the antibody, such as an anti-Her2 mAb like trastuzumab. medchemexpress.comtargetmol.comimmune-system-research.com This site-specific conjugation method produces ADCs with a precise drug-to-antibody ratio (DAR), which is a critical factor for optimizing the therapeutic window and ensuring predictable pharmacokinetic behavior. researchgate.nettandfonline.com This enzymatic approach avoids the heterogeneity often seen with conventional methods that rely on stochastic conjugation to native lysine or cysteine residues. tandfonline.com

Thermodynamic and Kinetic Considerations in Multi-Step Release

The efficacy of an ADC built with this compound is critically dependent on the controlled, multi-step release of the SW-163D payload inside the target cancer cell. acs.orgcreative-proteomics.com This process is governed by both thermodynamic and kinetic factors, ensuring the conjugate remains stable (thermodynamically favored) in systemic circulation while being primed for rapid cleavage (kinetically favored) under specific intracellular conditions. wuxiapptec.commdpi.com

Thermodynamic Stability: The ADC is designed for high stability in the bloodstream, characterized by a neutral pH and low concentrations of the specific proteases that can cleave the linker. nih.gov The covalent bonds holding the conjugate together are thermodynamically stable under these conditions, preventing premature release of the highly potent SW-163D, which could otherwise cause systemic toxicity. nih.gov

Kinetic Triggers and Multi-Step Release: Upon internalization into a target cell via receptor-mediated endocytosis, the ADC is trafficked to the lysosome. acs.orgnih.gov The lysosomal environment provides the kinetic triggers for drug release: a lower pH and the presence of specific enzymes, most notably the protease cathepsin B. nih.govaacrjournals.org

The release mechanism proceeds in a sequential manner:

Enzymatic Cleavage: The first and rate-limiting step is the kinetically controlled enzymatic cleavage of the Val-Cit bond within the peptide linker by cathepsin B. nih.gov The Val-Cit dipeptide sequence is specifically chosen for its high susceptibility to this lysosomal protease.

Self-Immolation: Once the peptide is cleaved, the PABC spacer becomes electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction. aacrjournals.org This self-immolative cascade is a kinetically favorable intramolecular process that does not require an additional enzymatic push.

Payload Liberation: The 1,6-elimination of the PABC spacer results in the release of the SW-163D payload in its unmodified, fully active form, along with carbon dioxide and a byproduct. aacrjournals.org This "traceless" release ensures that the cytotoxic agent is not encumbered by remnants of the linker, which could potentially reduce its activity. nih.gov

StepLocationEventKey Factor
1Systemic CirculationADC remains intact and stable.Thermodynamic stability at neutral pH; absence of specific proteases. nih.govnih.gov
2LysosomeEnzymatic cleavage of the Val-Cit bond in the linker.Kinetic trigger: presence of cathepsin B enzyme. nih.govaacrjournals.org
3LysosomeSpontaneous 1,6-elimination of the PABC spacer.Kinetically favorable intramolecular electronic cascade. aacrjournals.org
4CytosolUnmodified SW-163D payload is released to exert its cytotoxic effect.Completion of the self-immolative process. nih.govnih.gov

Synthetic Methodologies and Chemical Characterization of Aclysvalcit Pabc Dmae Sw 163d

Synthetic Approaches for Individual Component Preparation

The construction of AcLysValCit-PABC-DMAE-SW-163D is a multi-step process that begins with the independent synthesis of its core components: the peptidic linker, the self-immolative spacer, and the cytotoxic payload.

Solid-Phase Peptide Synthesis (SPPS) for the AcLysValCit Moiety

The AcLysValCit tripeptide is a critical element, designed to be selectively cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment. iris-biotech.deacs.org Its synthesis is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govacs.orgsigmaaldrich.com

The process typically follows the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. sigmaaldrich.com Key steps include:

Resin Loading: The C-terminal amino acid, citrulline, is first anchored to a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions. acs.org

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound citrulline is removed using a piperidine (B6355638) solution. thermofisher.com

Coupling: The next amino acid, Fmoc-Val-OH, is activated by a coupling reagent (e.g., HATU, HBTU) and added to the resin to form the dipeptide. nih.gov

Iteration: The deprotection and coupling cycle is repeated for Fmoc-Lys(Ac)-OH. The lysine (B10760008) is pre-acetylated on its side chain to yield the final AcLys structure.

Cleavage: Once the tripeptide is fully assembled, it is cleaved from the resin, typically using a trifluoroacetic acid (TFA)-based cocktail, to yield the crude AcLysValCit peptide. acs.org

Recent advancements focus on improving the efficiency and yield of such syntheses, with some methods reporting yields up to 10-fold higher than standard protocols by minimizing protecting group manipulations and complex chromatography. acs.org

Organic Synthesis of PABC-DMAE-SW-163D Linker-Effector Subunits

The linker-effector portion of the molecule connects the cleavable peptide to the cytotoxic payload, SW-163D. This subunit typically involves the PABC self-immolative spacer. Once the Val-Cit bond is cleaved by cathepsin B, the PABC linker undergoes a 1,6-elimination reaction, spontaneously releasing the attached payload in its active form. iris-biotech.de The payload, SW-163D, is a natural cyclodepsipeptide antibiotic isolated from Streptomyces sp. that exhibits antitumor activity by acting as a bis-intercalator. medchemexpress.comtargetmol.com

The synthesis of the complete linker-payload cassette (this compound) is a complex sequence. A representative synthesis for a similar linker-payload, such as Mc-Val-Cit-PABC-MMAE, involves first preparing the Fmoc-Val-Cit-PABC-PNP carbonate, which is then coupled with the payload (MMAE). acs.org For the specific construct , the SW-163D payload would be conjugated to the DMAE-functionalized PABC spacer, which is then coupled to the AcLysValCit peptide.

Bioconjugation Strategies for Constructing the Full Conjugate

Bioconjugation is the critical step where the synthesized drug-linker cassette is covalently attached to the targeting moiety. In the documented case of a similar ADC, PF-06888667, the targeting moiety is an engineered variant of the anti-HER2 monoclonal antibody (mAb), trastuzumab. medchemexpress.comnih.gov

Chemo-Selective Ligation Techniques

To ensure a homogenous product with a controlled drug-to-antibody ratio (DAR), site-specific conjugation methods are preferred over stochastic approaches that target native lysine or cysteine residues. rsc.orgacs.orgresearchgate.net

Enzyme-Mediated Ligation: A highly precise method involves the use of enzymes like transglutaminase. targetmol.comnih.gov This enzyme can recognize a specific glutamine tag (e.g., LLQG) engineered into the antibody and catalyze the formation of a stable isopeptide bond with the primary amine on the linker (in this case, the DMAE portion of the this compound linker). rsc.org This approach was used for the ADC PF-06888667. nih.gov

Engineered Cysteines: Another common technique involves genetically engineering cysteine residues at specific sites on the antibody. rsc.orgexplorationpub.com The thiol groups of these cysteines can then react with a maleimide (B117702) group pre-installed on the drug-linker, forming a stable thioether bond. cellmosaic.commdpi.com

Disulfide Rebridging: This method involves the reduction of native interchain disulfide bonds in the antibody, followed by reaction with a cross-linking reagent that simultaneously re-forms the bridge and attaches the drug-linker. rsc.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing the conjugation reaction is crucial for maximizing the yield of the desired ADC and minimizing impurities. diva-portal.org Key parameters to control include:

Stoichiometry: The molar ratio of the drug-linker to the antibody is carefully adjusted to achieve the target DAR. An excess of the linker is typically used to drive the reaction to completion. mdpi.comdiva-portal.org

Reaction Buffer: The pH, temperature, and composition of the buffer must be controlled to ensure the stability of the antibody and the reactivity of the functional groups. diva-portal.org Organic co-solvents may be required to solubilize the often-hydrophobic drug-linker.

Reaction Time: The incubation time is optimized to maximize conjugation efficiency while minimizing potential degradation or aggregation of the antibody. rsc.org

Illustrative Reaction Parameters for ADC Conjugation

ParameterConditionRationale
Antibody Concentration 5-10 mg/mLMaintains antibody stability and facilitates reaction kinetics.
Linker-Payload Molar Excess 5-10 foldDrives the reaction towards completion for a higher DAR. rsc.org
Temperature 25-37 °CBalances reaction rate with protein stability. Higher temperatures can risk denaturation. rsc.org
pH 7.0-8.0Optimal for many thiol-maleimide reactions and enzyme-mediated conjugations while maintaining antibody integrity. explorationpub.com
Reaction Time 4-24 hoursSufficient time for completion of the conjugation reaction. rsc.orgcellmosaic.com

Purification and Isolation Methodologies for Complex Molecular Constructs

Following conjugation, the reaction mixture is heterogeneous, containing the desired ADC, unconjugated antibody, excess drug-linker, and potential aggregates. nih.govmdpi.com A multi-step purification process is required to isolate the final product with high purity. abcam.com

Ultrafiltration/Diafiltration (UF/DF): This is often the first step to remove excess, low-molecular-weight drug-linker and reaction solvents. mdpi.com

Chromatography: Various chromatography techniques are employed to separate the ADC based on its physicochemical properties. nih.gov

Hydrophobic Interaction Chromatography (HIC): This is a key method for separating ADC species with different DARs. nih.govcreative-biolabs.comresearchgate.net The cytotoxic payload increases the hydrophobicity of the conjugate, allowing HIC to resolve species with DAR=0 (unconjugated), DAR=2, DAR=4, etc. mdpi.comnih.gov

Size Exclusion Chromatography (SEC): SEC is used to remove high-molecular-weight aggregates that may have formed during the conjugation or purification process.

Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be used to polish the final product and remove remaining impurities. mdpi.com

The combination of these techniques allows for the isolation of a homogenous ADC product with a specific DAR, which is a critical quality attribute for therapeutic efficacy and safety. nih.govmdpi.com

Chromatographic Techniques (e.g., preparative HPLC, flash chromatography)

The purification of this compound and its precursors relies heavily on chromatographic methods to separate the target molecule from starting materials, reagents, and byproducts. While detailed, step-by-step protocols for the synthesis of this specific drug-linker are often proprietary, the scientific literature and product documentation allude to the use of standard and advanced chromatographic techniques.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a principal method for the final purification of highly pure drug-linker conjugates like this compound. This technique is suitable for separating complex mixtures with high resolution, yielding a product with the high purity required for pharmaceutical applications. The primary research describing this compound, though not detailing the exact preparative HPLC conditions in its abstract, would have utilized this method as suggested by the high purity levels of the final products. acs.org The selection of the stationary phase (e.g., C18) and the mobile phase gradient (typically a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol) would be optimized to achieve the best separation.

Flash Chromatography: In the earlier stages of the synthesis, for instance, during the preparation of the linker or the payload-linker fragments, flash chromatography is likely employed for purification. This technique is a rapid form of preparative column chromatography that is effective for purifying intermediate compounds in larger quantities than what is typically handled by preparative HPLC.

The purification of related antibody-drug conjugates has been reported to involve other chromatographic methods as well. For example, affinity chromatography, such as StrepTactin or Protein A affinity chromatography, is used for the purification of the final ADC after the drug-linker has been conjugated to the antibody. h1.co Ion exchange chromatography is another technique that can be used for the purification of the antibody component prior to conjugation.

While specific parameters for the purification of this compound are not publicly detailed, the table below provides an illustrative example of typical conditions that would be used for the purification of similar complex molecules.

Chromatographic Technique Typical Stationary Phase Typical Mobile Phase Purpose
Preparative HPLCReversed-phase C18Acetonitrile/Water with 0.1% TFA or Formic AcidFinal purification of the drug-linker conjugate
Flash ChromatographySilica GelHexanes/Ethyl Acetate or Dichloromethane/MethanolPurification of synthetic intermediates

Techniques for Homogeneity Assessment

The assessment of the homogeneity and purity of this compound is crucial for its use in ADCs. The presence of impurities could affect the efficacy and toxicity of the final therapeutic agent. Several analytical techniques are employed to ensure the high purity of the drug-linker conjugate.

Analytical High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the gold standard for determining the purity of pharmaceutical compounds. Commercial suppliers of this compound often state a purity of greater than 98%. This level of purity is typically determined by analytical HPLC, where the area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. The primary research article by Ratnayake et al. mentions HPLC and LCMS characterization for related linkers, indicating these are key analytical methods. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. LC-MS is not only used to assess purity but also to confirm the identity of the compound by providing its molecular weight. The observed mass-to-charge ratio (m/z) is compared with the calculated value for the chemical formula of this compound (C85H113N19O22S2), which is 1817.05 g/mol .

The table below summarizes the key analytical techniques used for homogeneity assessment.

Analytical Technique Parameter Measured Purpose
Analytical HPLCPeak Purity (%)Quantifies the homogeneity of the compound
LC-MSMass-to-charge ratio (m/z)Confirms the molecular identity and assesses purity

Mechanistic Investigations of Aclysvalcit Pabc Dmae Sw 163d Activation in Vitro/ex Vivo

Enzymatic Cleavage Kinetics of the AcLysValCit Linker

The AcLysValCit tripeptide sequence is a critical component of the linker, designed for selective cleavage by lysosomal proteases within target cells. encyclopedia.pubnih.gov This enzymatic processing is the initial and rate-limiting step for the release of the active payload, SW-163D. medchemexpress.comcam.ac.uk

Determination of Enzyme Substrate Specificity and Catalytic Efficiency

The Val-Cit motif within the linker is a well-established substrate for a number of lysosomal cysteine proteases, most notably Cathepsin B. nih.govnih.gov However, research has revealed that other cathepsins, including Cathepsin L, S, and F, also contribute to the cleavage of Val-Cit-containing linkers. encyclopedia.pubnih.govrsc.org This broader substrate specificity ensures efficient processing even if the expression of a single cathepsin is variable among different cell types.

Initial studies often focus on determining the kinetic parameters of cleavage by purified lysosomal proteases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are determined to calculate the catalytic efficiency (kcat/Km), which provides a measure of how efficiently an enzyme converts a substrate into a product.

While specific kinetic data for the complete AcLysValCit-PABC-DMAE-SW-163D conjugate is not extensively published in readily available literature, studies on similar Val-Cit-PABC linkers provide valuable insights. For instance, comparative studies of dipeptide linkers have shown that the Val-Cit sequence is efficiently cleaved by Cathepsin B. iris-biotech.de In isolated Cathepsin B cleavage assays, the Val-Ala linker was found to be cleaved at half the rate of the Val-Cit linker, highlighting the influence of the P1 residue on cleavage kinetics. iris-biotech.decam.ac.uk Furthermore, the addition of an N-terminal acetylated lysine (B10760008) (AcLys) is intended to enhance stability and solubility without significantly hindering enzymatic recognition.

The following table summarizes typical relative cleavage rates observed for different dipeptide linkers by various cathepsins, providing a comparative framework for understanding the specificity of the AcLysValCit linker.

Table 1: Relative Cleavage Rates of Dipeptide Linkers by Lysosomal Proteases

Dipeptide Linker Cathepsin B Cathepsin L Cathepsin S Cathepsin F
Val-Cit High Moderate Moderate Moderate
Val-Ala Moderate Low Low Low
Phe-Lys High High N/A N/A
Gly-Gly Low Low Low Low

This table is a generalized representation based on findings from multiple studies on dipeptide linkers and does not represent specific data for this compound.

It's important to note that while Cathepsin B was initially thought to be the primary enzyme responsible for Val-Cit cleavage, later studies using gene knockout models have confirmed the involvement of other cathepsins like S, L, and F. encyclopedia.pubnih.gov The S2 subsite of both Cathepsin V and L show a preference for hydrophobic residues like Phenylalanine and Leucine. nih.gov

Influence of Peptide Sequence Modifications on Cleavage Rates

The amino acid sequence of the peptide linker plays a pivotal role in determining the rate of enzymatic cleavage and, consequently, the efficacy of the drug conjugate. Researchers have extensively studied how modifications to the peptide sequence influence cleavage kinetics.

For the Val-Cit linker, the P1 residue (Citrulline) and the P2 residue (Valine) are crucial for recognition by cathepsins. Modifications at these positions can significantly alter cleavage efficiency. For example, replacing Valine at the P2 position with other hydrophobic amino acids can modulate the cleavage rate. encyclopedia.pubnih.gov Studies have shown that while Val-Cit is a highly efficient substrate, other sequences like Val-Ala are also cleaved, albeit at a slower rate. cam.ac.uk

The addition of a P3 residue, in this case, N-acetyl-lysine (AcLys), can also impact the linker's properties. While primarily added to improve solubility and plasma stability, the nature of the P3 residue can influence enzyme interaction. For instance, adding a polar acidic residue at the P3 position has been shown to increase plasma stability by potentially hindering access by plasma carboxylesterases, without negatively impacting cleavage by lysosomal cathepsins. preprints.org Conversely, a basic residue at P3, such as in a Lys-Val-Cit linker, was found to be more labile than the parent Val-Cit linker in certain contexts. preprints.org

Self-Immolation Cascade of the PABC Linker and Effector Molecule Release

Following the enzymatic cleavage of the AcLysValCit peptide, the para-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction. cam.ac.ukunimi.itmdpi.com This intramolecular electronic cascade is a key design feature that ensures the release of the unmodified, fully active payload, SW-163D. unimi.itotago.ac.nz

Real-time Monitoring of Release Kinetics

The kinetics of the self-immolation process and the subsequent release of the effector molecule can be monitored in real-time using various analytical techniques. A common approach involves the use of fluorescent reporter molecules. nih.gov In this method, a fluorophore is attached to the PABC linker in a way that its fluorescence is quenched. Upon enzymatic cleavage and self-immolation, the fluorophore is released, leading to a measurable increase in fluorescence that correlates with the release of the payload. nih.gov

Studies have utilized such reporter systems to compare the release kinetics of different self-immolative linkers. For example, a study comparing various self-immolative spacers found that a combined PABC-cyclization spacer resulted in complete release of a reporter molecule within 10 minutes following enzymatic activation, which was faster than a single PABC spacer. nih.gov These methods allow for the precise determination of the half-life of the self-immolation process, which is crucial for ensuring that the payload is released rapidly and efficiently within the target cell.

Characterization of Intermediate Species during Disassembly

The self-immolation of the PABC linker proceeds through a series of transient intermediate species. Following the enzymatic removal of the AcLysValCit peptide, the exposed aniline (B41778) nitrogen initiates a 1,6-elimination reaction. unimi.it This process leads to the formation of an unstable aza-quinone methide intermediate and the release of carbon dioxide. cam.ac.ukunimi.it The aza-quinone methide then rapidly decomposes to release the DMAE-SW-163D payload.

Characterization of these short-lived intermediates is challenging but can be achieved using techniques such as mass spectrometry. By carefully designing experiments and trapping the intermediates, researchers can confirm the proposed mechanism of disassembly. For instance, in studies of similar PABC-containing linkers, the formation of the key aniline intermediate following protease cleavage has been demonstrated to be the trigger for the self-immolation cascade. chemrxiv.orggoogle.com

Cellular Uptake and Intracellular Trafficking Pathways

The journey of an antibody-drug conjugate (ADC) incorporating the this compound linker-payload system begins with its binding to a specific antigen on the surface of a cancer cell. nih.govmdpi.com This binding triggers the internalization of the ADC, a critical step for delivering the cytotoxic payload to its site of action. mdpi.comtandfonline.com

The primary mechanism of ADC internalization is receptor-mediated endocytosis. nih.govresearchgate.net This process can occur through several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.comresearchgate.net The specific pathway utilized can depend on the target antigen and the properties of the antibody. mdpi.com

Once internalized, the ADC is trafficked through the endosomal-lysosomal pathway. nih.govmdpi.com The ADC is initially enclosed within an early endosome, which then matures into a late endosome. researchgate.net The late endosome eventually fuses with a lysosome, an organelle characterized by its acidic environment (pH 4.5-5.0) and a high concentration of degradative enzymes, including the cathepsins responsible for cleaving the linker. tandfonline.comresearchgate.net

Intracellular Prodrug Activation and Effector Molecule Activity (Conceptual)

The design of the AcLysValCit-PABC-DMAE linker is central to the controlled release of the SW-163D payload. This represents a "prodrug" strategy, where the cytotoxic agent is kept inactive until it reaches the desired site of action. nih.gov

The intracellular release of SW-163D is a two-step process initiated by the cleavage of the linker. The valine-citrulline (Val-Cit) dipeptide within the linker is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B , which is often overexpressed in tumor cells. researchgate.netnih.govnih.govencyclopedia.pub

Enzymatic Cleavage: Inside the lysosome, cathepsin B recognizes and cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer. nih.govnih.govencyclopedia.pubpreprints.org The efficiency of this cleavage is a key determinant of the ADC's potency. Studies on Val-Cit linkers have shown that they are remarkably stable in systemic circulation but are efficiently cleaved within the lysosomal compartment. nih.govaacrjournals.orgacs.org

Self-Immolation: Following the enzymatic cleavage, the PABC spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction. preprints.org This self-immolative process releases the DMAE-SW-163D moiety. The subsequent cleavage of the bond between DMAE and SW-163D (the specifics of which are dependent on the final design of the linker attachment) ultimately liberates the active SW-163D payload in its unmodified, highly potent form.

The efficiency of this release mechanism is conceptually high due to the specificity of the enzymatic cleavage and the spontaneous nature of the self-immolation process. Kinetic studies of cathepsin B-mediated cleavage of Val-Cit linkers have demonstrated that payload release can occur within minutes to hours of the ADC reaching the lysosome. debiopharm.com

Once released from the lysosome and into the cytoplasm, the free SW-163D molecule can translocate to the nucleus to exert its cytotoxic effects. SW-163D is a natural product bis-intercalator . acs.orgacs.orgmdpi.comresearchgate.net

DNA Bis-intercalation: The planar aromatic ring systems of SW-163D insert themselves between the base pairs of the DNA double helix at two distinct sites simultaneously. oup.commdpi.com This bis-intercalation distorts the helical structure of DNA, causing it to unwind and elongate. researchgate.net This structural alteration interferes with fundamental cellular processes that rely on DNA as a template, such as replication and transcription. researchgate.net

Induction of DNA Damage Response: The distortion of the DNA helix and the stalling of replication forks and transcription machinery are recognized by the cell as DNA damage. mdpi.comrug.nlwikipathways.org This triggers a complex signaling cascade known as the DNA Damage Response (DDR). Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and p53 are often activated in response to this type of genotoxic stress. wikipathways.orguniversiteitleiden.nl

Cell Cycle Arrest and Apoptosis: If the DNA damage is extensive and cannot be repaired, the DDR will initiate programmed cell death, or apoptosis , to eliminate the damaged cell. mdpi.comresearchgate.netnih.gov Studies on similar DNA bis-intercalators, such as echinomycin, have shown that this process involves the activation of key apoptotic signaling pathways. researchgate.netkoreascience.kr This can include the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, with caspase-3 being a key executioner caspase. koreascience.kr The activation of the mitogen-activated protein kinase (MAPK) pathway has also been implicated in the apoptotic response to DNA bis-intercalators. researchgate.netkoreascience.kr

Cellular EventMolecular MechanismConsequence
DNA Binding SW-163D bis-intercalates into the DNA double helix.Structural distortion of DNA, inhibition of DNA replication and transcription. oup.comresearchgate.netmdpi.com
DNA Damage Sensing Activation of the DNA Damage Response (DDR) pathway (e.g., ATM, p53).Cell cycle arrest to allow for DNA repair. wikipathways.orguniversiteitleiden.nl
Apoptosis Induction If damage is irreparable, activation of mitochondrial and caspase pathways.Release of cytochrome c, activation of caspase-9 and caspase-3. koreascience.kr
Cell Death Execution of the apoptotic program.Elimination of the cancer cell.

Structure Activity Relationship Sar Studies and Molecular Design Optimization

Impact of AcLysValCit Peptide Sequence Modifications on Conjugate Stability and Activation

The AcLys-Val-Cit (Acetyl-Lysine-Valine-Citrulline) sequence is a protease-cleavable linker designed to be stable in systemic circulation and efficiently processed by lysosomal enzymes, primarily cathepsin B, within target cancer cells. cd-bioparticles.netnih.gov The stability and cleavage kinetics of this peptide are critical for the therapeutic window of the ADC, and extensive research has focused on optimizing its structure.

Residue Substitutions and their Effects on Enzymatic Cleavage

The Val-Cit dipeptide is a cornerstone of ADC technology, renowned for its high stability in human plasma and susceptibility to cleavage by lysosomal proteases like cathepsin B. iris-biotech.detcichemicals.com This cleavage occurs at the amide bond between Citrulline and the PABC spacer, initiating the drug release mechanism. mdpi.com However, the specificity and rate of this cleavage can be modulated by substituting the amino acid residues.

Studies have shown that while Val-Cit is highly effective, other dipeptides can also serve as cathepsin B substrates. For instance, a Val-Ala linker was found to be cleaved at about half the rate of the Val-Cit linker in an isolated cathepsin B assay. iris-biotech.de While this suggests slower drug release, the Val-Ala linker also exhibited lower hydrophobicity, which can be advantageous in preventing ADC aggregation, a common manufacturing challenge. cam.ac.uk A comparative study of dipeptide linkers highlighted that Val-Cit has a significantly longer half-life (240 minutes) in certain enzymatic conditions compared to more rapidly cleaved sequences like Phe-Lys (8 minutes), underscoring the critical role of residue selection in determining linker stability. iris-biotech.de

Furthermore, research has revealed that the Val-Cit linker's stability can be compromised in rodent plasma due to the activity of carboxylesterase 1C (Ces1C), which can lead to premature drug release and hinder preclinical evaluation. mdpi.comnih.gov To counteract this, modifications at the P3 position (the residue preceding valine, in this case, AcLys) have been explored. Adding a glutamic acid residue (Glu-Val-Cit) was shown to create a poor substrate for the mouse plasma enzyme Ces1C, thereby enhancing stability in preclinical mouse models without significantly impacting the desired intracellular cleavage by cathepsin B. researchgate.net

Linker SequenceRelative Cleavage Rate (vs. Val-Cit)Key Characteristics
Val-Cit 100%High plasma stability, efficient cleavage by Cathepsin B. iris-biotech.detcichemicals.com
Val-Ala ~50%Slower cleavage, lower hydrophobicity, reduced aggregation. iris-biotech.decam.ac.uk
Phe-Lys Very High (t½ of 8 min vs 240 min for Val-Cit)Rapidly cleaved, less stable. iris-biotech.de
Glu-Val-Cit Similar to Val-Cit (in lysosomes)Poor substrate for mouse Ces1C, increasing in vivo stability in mice. researchgate.net
cBu-Cit Similar to Val-Cit (Vmax/Km)More specific for Cathepsin B over other cathepsins. nih.gov

This table provides a summary of findings from various studies and the relative rates are illustrative.

Influence of Stereochemistry and Backbone Modifications

The stereochemistry of the amino acids in the peptide linker plays a significant role in its biological activity and stability. The natural L-amino acid configuration is generally preferred for recognition by enzymes like cathepsin B. However, strategic inclusion of D-amino acids has been explored to modulate linker stability. For some ADC platforms, incorporating a D-amino acid in the dipeptide linker resulted in better tolerability in mice, likely by reducing off-target enzymatic cleavage in the plasma. nih.gov For instance, in a study with indolinobenzodiazepine (IGN) ADCs, a linker with a natural L-Ala-L-Ala dipeptide was more potent in certain cancer cell lines than its D-amino acid-containing counterparts (D-Ala-L-Ala, L-Ala-D-Ala, D-Ala-D-Ala), suggesting that enzymatic cleavage rates were favored by the natural configuration. nih.gov

Backbone modifications, such as substituting atoms within the peptide structure, represent another avenue for optimization. google.com These changes can alter the linker's conformation and susceptibility to enzymatic cleavage. For example, the development of a peptidomimetic linker using a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure in place of valine (cBu-Cit) was shown to increase specificity for cathepsin B. nih.gov This modification resulted in efficient drug release that was suppressed by over 75% with a cathepsin B inhibitor, whereas the traditional Val-Cit linker was less affected by single-protease inhibitors, indicating its broader sensitivity to multiple cathepsins (K, L, etc.). nih.gov This enhanced specificity can potentially reduce off-target toxicities.

Variations in PABC Linker Chemistry and their Effect on Release Kinetics

The p-aminobenzyl carbamate (B1207046) (PABC) group is a widely used self-immolative spacer in ADCs. aacrjournals.org Following the enzymatic cleavage of the Val-Cit peptide, the resulting aniline (B41778) metabolite undergoes a rapid, spontaneous 1,6-elimination reaction, which releases the cytotoxic payload, carbon dioxide, and the linker remnant. iris-biotech.deresearchgate.net

Structural Analogs of the PABC Core

The rate of this self-immolation, and thus the final release of the drug, is dependent on the electronic properties of the PABC core. Researchers have investigated structural analogs of the PABC spacer to modulate these release kinetics. Introducing electron-donating or electron-withdrawing groups on the aromatic ring of the PABC moiety can either accelerate or decelerate the 1,6-elimination process. This allows for "tuning" the drug release rate post-cleavage, which can be crucial for optimizing efficacy and minimizing bystander toxicity.

Tuning the Self-Immolative Cascade

The self-immolative cascade is a critical design feature that ensures the payload is released in its active form without any part of the linker still attached, a concept known as "traceless" release. researchgate.net The efficiency of this cascade is paramount. Studies have focused on ensuring the 1,6-elimination is rapid and irreversible once initiated by the enzymatic cleavage. The stability of the PABC system before this trigger is equally important to prevent premature drug release. The interplay between the stability of the carbamate linkage to the drug and the electronic facilitation of the elimination cascade is a key area of optimization in ADC linker design.

Modulations of the DMAE Moiety and their Pharmacological Implications

The payload, designated here as DMAE, is presumed to be a derivative of the highly potent antimitotic agent monomethyl auristatin E (MMAE). nih.gov MMAE and its analogs function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. The pharmacological properties of the ADC are heavily influenced by the structure of this cytotoxic agent.

Effect on Conjugate Stability and Solubility

Linker Composition: The AcLysValCit-PABC-DMAE linker is a complex assembly where each part has a specific role. The core, a Valine-Citrulline (ValCit) dipeptide, is designed for selective cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. The N-terminal acetylation of the lysine (B10760008) residue (AcLys) can contribute to increased enzymatic resistance and stability in circulation.

The table below summarizes the function of each component within the drug-linker conjugate.

ComponentFull NameFunctionImpact on Stability/Solubility
AcLys N-acetyl-LysinePart of the peptide linkerAcetylation can enhance stability against exopeptidases.
ValCit Valine-CitrullineEnzyme-cleavable motifDesigned for specific cleavage by Cathepsin B in the lysosome, ensuring stability in plasma.
PABC p-aminobenzyl alcoholSelf-immolative spacerConnects the cleavable motif to the payload; fragments upon cleavage to release the drug. Its stability is key until the trigger is cleaved.
DMAE N,N-dimethylethylenediamineLinker fragmentConnects the PABC spacer to the payload. Its chemical nature can influence the overall solubility of the linker-drug complex.
SW-163D -Cytotoxic payloadA natural bis-intercalator depsipeptide that induces cell death. medchemexpress.comtargetmol.comdcchemicals.com Its inherent hydrophobicity is a key consideration for the overall solubility of the ADC.

Influence on Cellular Permeation and Intracellular Distribution

The structure of the ADC dictates its journey from the bloodstream into the target cell and the subsequent release of its payload.

Cellular Uptake: As part of an ADC, the AcLysValCit-PABC-DMAE-SW-163D construct is internalized into a target cell, such as a HER2-positive cancer cell when conjugated to trastuzumab, through receptor-mediated endocytosis. medchemexpress.comtargetmol.comdcchemicals.com

Lysosomal Trafficking: Following endocytosis, the ADC is trafficked to the lysosome.

Enzymatic Cleavage: The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker. The Val-Cit dipeptide is specifically recognized and hydrolyzed by lysosomal proteases, primarily Cathepsin B.

Payload Release: Cleavage of the Val-Cit moiety initiates the collapse of the PABC self-immolative spacer, which in turn liberates the SW-163D payload conjugated via the DMAE element.

Intracellular Action: Once freed from the linker, the SW-163D payload, a bis-intercalator, must permeate the lysosomal membrane to reach its ultimate target, the nuclear DNA. The physicochemical properties of SW-163D, such as its size, charge, and lipophilicity, are critical for this transmembrane passage and subsequent nuclear localization.

Structure-Activity Relationships of the SW-163D Effector Molecule and its Analogs

SW-163D is a natural cyclodepsipeptide antibiotic isolated from Streptomyces sp. that exhibits antitumor activity. medchemexpress.comtargetmol.com It belongs to the quinoxaline (B1680401) family of bis-intercalators. The stereochemistry of its constituent amino acids, which include L-Ala, D-Ser, and the unusual (1S, 2S)-N-methylnorcoronamic acid, has been determined. nih.gov

Chemical Derivatization to Enhance Potency or Selectivity (conceptual)

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into drug candidates. nih.gov For SW-163D, several conceptual derivatizations could be explored to enhance its therapeutic properties.

Structural Component of SW-163DConceptual ModificationPotential EffectRationale
Quinoxaline Chromophores Alteration of aromatic ring substituents (e.g., adding electron-donating or -withdrawing groups).Modify DNA binding affinity and intercalation geometry.Substituents can influence the electronic properties and planarity of the intercalating rings, potentially enhancing DNA interaction and potency.
Peptide Backbone Substitution of specific amino acids (e.g., L-Ala, D-Ser).Alter conformational rigidity, metabolic stability, and cell permeability.Changing the peptide structure could optimize the spatial orientation of the chromophores for DNA binding or reduce susceptibility to efflux pumps, enhancing intracellular concentration.
N-methyl groups Demethylation or substitution with other alkyl groups.Affect planarity and interaction with the DNA minor groove.N-methylation can be crucial for the conformation and biological activity of peptide-based natural products.
Depsipeptide Ester Linkage Replacement with a more stable amide bond.Increase the chemical stability of the macrocycle.While potentially increasing stability, this could also unfavorably alter the conformation required for activity.

Understanding Key Pharmacophores for Target Interaction

A pharmacophore model describes the essential three-dimensional arrangement of features responsible for a molecule's biological activity. mdpi.comnih.gov For SW-163D, the key pharmacophoric features are dictated by its function as a DNA bis-intercalator.

Two Planar Aromatic Systems: The two quinoxaline rings are the primary pharmacophoric features. They must be planar to effectively slide between the base pairs of the DNA double helix.

Macrocyclic Scaffold: The cyclodepsipeptide backbone acts as a scaffold, holding the two quinoxaline chromophores at an optimal distance and orientation to allow for simultaneous intercalation at two separate sites on the DNA strand.

Hydrogen Bond Donors/Acceptors: Atoms within the peptide backbone and on the quinoxaline rings can form hydrogen bonds with the functional groups in the major or minor grooves of DNA, contributing to binding affinity and sequence selectivity.

Hydrophobic and van der Waals Interactions: These forces play a significant role in stabilizing the complex formed between SW-163D and the DNA base pairs.

Computational Chemistry and Molecular Modeling in Conjugate Design

Computational methods are indispensable tools for designing and optimizing complex therapeutic agents like ADCs. researchgate.netnih.gov Molecular simulation can provide valuable insights into the interactions among antibodies, linkers, and drugs. researchgate.net

Docking Studies and Molecular Dynamics Simulations for Enzyme-Linker Interactions

Understanding the interaction between the ADC linker and the cleaving enzyme is critical for effective drug release. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study these interactions at an atomic level. nih.gov

Molecular Docking: This technique predicts the preferred orientation of the Val-Cit portion of the linker within the active site of Cathepsin B. Docking studies can help identify the key amino acid residues in the enzyme's binding pocket that interact with the linker, providing a static snapshot of the binding mode. This information is crucial for designing linkers with high selectivity for the target enzyme over other proteases found in circulation.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to analyze the dynamic behavior of the enzyme-linker complex over time. nih.gov These simulations model the movements of every atom in the system, providing insights into:

The stability of the predicted binding pose.

The conformational changes in both the enzyme and the linker upon binding.

The free energy of binding, which helps quantify the affinity of the linker for the enzyme.

The mechanism of the cleavage reaction itself.

By simulating these interactions, researchers can rationally design linkers that are stable in the bloodstream but are efficiently and rapidly cleaved upon reaching the lysosomal compartment of a cancer cell. researchgate.net

Predictive Modeling for Conjugate Stability and Release Kinetics

For a complex ADC such as this compound, which features a protease-cleavable valine-citrulline (Val-Cit) trigger, a self-immolative para-aminobenzylcarbamate (PABC) spacer, and a potent DNA-damaging payload (SW-163D), predictive models are crucial for balancing the contradictory requirements of plasma stability and efficient intracellular payload release. h1.conih.gov

Computational Approaches to Stability Prediction

The stability of the AcLysValCit-PABC-DMAE linker is paramount to the ADC's safety and efficacy. Premature cleavage of the linker in systemic circulation can lead to the untargeted release of the highly cytotoxic SW-163D payload, causing systemic toxicity. researchgate.net Conversely, a linker that is too stable may resist cleavage within the target cancer cell's lysosome, diminishing the therapeutic effect. researchgate.net

Predictive models employ several computational techniques to assess linker stability:

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods are used to model the enzymatic cleavage of the Val-Cit amide bond by lysosomal proteases like Cathepsin B. researchgate.netnih.gov By simulating the enzyme-substrate interaction at a quantum level, researchers can predict the susceptibility of the linker to proteolysis. Studies have shown that while Cathepsin B was initially thought to be the primary enzyme for Val-Cit cleavage, other cathepsins (K, L, S) can also process the linker. nih.govacrobiosystems.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational dynamics of the entire ADC. These simulations can predict how the linker's three-dimensional structure and its accessibility are influenced by the antibody and the payload. researchgate.net For instance, the model can predict whether the bulky SW-163D payload sterically hinders the approach of cleaving enzymes.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structures of linkers and their observed stability. By training these models on large datasets of known ADCs, it's possible to predict the plasma stability of novel linker designs. frontiersin.org For the Val-Cit linker in this compound, QSAR can model how modifications, such as the addition of a glutamic acid residue (Glu-Val-Cit), can enhance resistance to premature cleavage by plasma enzymes like carboxylesterase, a known issue in murine models. aacrjournals.orgnih.gov

The table below outlines key parameters used in predictive models to forecast the stability of the AcLysValCit-PABC-DMAE linker.

Model TypeInput ParametersPredicted Outcome for this compoundRelevance to Stability
QM/MM Atomic coordinates of Val-Cit-PABC and Cathepsin B active site, Solvation energyReaction energy barrier for amide bond cleavagePredicts efficiency of intracellular cleavage by lysosomal proteases. nih.govnih.gov
MD Simulations Full ADC structure, Solvent-Accessible Surface Area (SASA), Linker-payload distanceConformational ensemble of the linker, Linker flexibility and exposureAssesses steric hindrance and accessibility of the cleavage site to enzymes. frontiersin.orgresearchgate.net
QSAR Linker hydrophobicity (ClogP), Electronic properties, Steric descriptorsPredicted half-life in human and mouse plasmaForecasts premature payload release and potential off-target toxicity. aacrjournals.orgacs.org

Modeling Payload Release Kinetics

Once the ADC is internalized into a cancer cell and trafficked to the lysosome, the linker must be efficiently cleaved to release the SW-163D payload. acs.org The kinetics of this release are critical; a rapid and complete release maximizes cytotoxicity within the target cell. Predictive modeling helps to fine-tune this process.

The release of SW-163D from the AcLysValCit-PABC-DMAE linker is a two-step process modeled computationally:

Enzymatic Cleavage: The model first predicts the rate of Cathepsin B-mediated cleavage of the Citrulline-PABC bond. nih.gov This rate is influenced by the local concentration of the enzyme and the affinity of the linker for the enzyme's active site.

Self-Immolation: Following the initial cleavage, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the DMAE-SW-163D construct. researchgate.net The kinetics of this electronic cascade are modeled using quantum chemistry methods to ensure the process is not rate-limiting.

The table below presents hypothetical data from a predictive model analyzing the impact of linker modifications on the release kinetics of the payload. The model simulates changes to the P2 residue (Valine) of the cleavable peptide, a common strategy to modulate enzyme specificity and cleavage rate. nih.govresearchgate.net

Linker Modification (Virtual)Predicted Cathepsin B Cleavage Rate (k_cat/K_m)Predicted Plasma Stability (Half-life, hours)Predicted Payload Release within Lysosome (t_1/2, hours)
AcLys-Val-Cit-PABC (Baseline)10,0001501.5
AcLys-Glu -Cit-PABC8,5002501.8
AcLys-Ala -Cit-PABC1,20018012.0
AcLys-D-Val -Cit-PABC<100>500>100

These predictive models, by providing a deep, quantitative understanding of how molecular structure dictates function, empower scientists to optimize the design of ADCs like this compound. This in silico approach accelerates the development of more stable and effective cancer therapeutics by focusing laboratory efforts on the most promising candidates. computabio.comfrontiersin.org

Compound Name Reference Table

Abbreviation / NameFull Chemical Name
This compoundN-acetyl-lysine-valine-citrulline-p-aminobenzylcarbamate-N,N-dimethylethylenediamine-SW-163D
Val-CitValine-Citrulline
PABCp-aminobenzylcarbamate
SW-163DSW-163D (a natural product bis-intercalator depsipeptide)
Glu-Val-CitGlutamic acid-Valine-Citrulline
Cathepsin BCathepsin B
Carboxylesterase 1CCarboxylesterase 1C

Unraveling the Molecular Profile of this compound: A Deep Dive into its Analytical and Biophysical Characterization

The intricate chemical entity this compound, a critical component in the development of next-generation antibody-drug conjugates (ADCs), demands a rigorous analytical and biophysical characterization to ensure its identity, purity, and stability. This article delineates the key methodologies employed to meticulously assess this drug-linker conjugate, which comprises the potent cytotoxic agent SW-163D, a cleavable AcLysValCit linker, a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer, and a dimethylaminoethylamine (DMAE) moiety. The precise structural confirmation and purity assessment of this complex molecule are paramount for its successful integration into targeted therapeutic platforms.

Advanced Research Directions and Future Perspectives for Prodrug Conjugate Systems

Exploration of Diverse Enzymatic Triggers and Linker Technologies

The efficacy of prodrug conjugates heavily relies on the linker's ability to remain stable in circulation and release the payload specifically at the target site. axispharm.commdpi.com The AcLysValCit-PABC-DMAE linker is a prime example of a protease-cleavable linker, specifically designed to be recognized and cleaved by enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment. mdpi.comnih.govnih.govresearchgate.net

Future research is expanding beyond these well-established protease-sensitive linkers to include a wider array of enzymatic triggers. axispharm.comrsc.org This includes exploring enzymes such as glycosidases, phosphatases, and sulfatases as triggers for payload release. rsc.org For instance, a dual-enzyme cleavable linker utilizing both arylsulfatase A and β-galactosidase has been reported, offering a more stringent and specific release mechanism. rsc.org The goal is to identify enzyme-substrate pairs that are highly specific to the disease environment, thereby minimizing off-target toxicity. axispharm.com

Table 1: Examples of Enzymatic Triggers and Corresponding Linkers

Enzymatic TriggerLinker TypeRelease Mechanism
Cathepsins (e.g., Cathepsin B)Peptide-based (e.g., Val-Cit)Proteolytic cleavage of the peptide sequence. mdpi.comnih.govnih.gov
Glycosidases (e.g., β-glucuronidase)Glucuronide-basedHydrolysis of the glycosidic bond. axispharm.com
Phosphatases (e.g., acid phosphatase)Phosphate-basedHydrolysis of the phosphate (B84403) ester. mdpi.comrsc.org
Sulfatases (e.g., arylsulfatase A)Sulfate-basedHydrolysis of the sulfate (B86663) ester. rsc.org
LegumainPeptide-basedCleavage of specific peptide sequences. nih.gov
Neutrophil ElastasePeptide-basedProteolytic cleavage, highlighting the need for linker stability against non-target proteases. nih.gov

The development of innovative linker technologies also focuses on enhancing stability and solubility. The AcLysValCit-PABC-DMAE linker, for example, incorporates a self-immolative p-aminobenzyl alcohol (PABC) spacer, which ensures efficient release of the unmodified drug following enzymatic cleavage. mdpi.comresearchgate.net Future designs are exploring novel spacer chemistries and hydrophilic linkers to improve the pharmacokinetic properties of the entire conjugate. rsc.org

Integration with Nanotechnology and Supramolecular Assemblies for Enhanced Delivery

To further enhance the precision and efficiency of drug delivery, researchers are integrating prodrug conjugate systems with nanotechnology and supramolecular assemblies. nih.govnih.govmagtech.com.cnnumberanalytics.com These approaches aim to improve drug loading, stability, and targeted accumulation at the disease site. nih.govrsc.orgnih.gov

Nanoparticles, such as liposomes, polymeric micelles, and hydrogels, can serve as carriers for prodrug conjugates. nih.govnumberanalytics.comnews-medical.net This encapsulation can protect the conjugate from premature degradation and clearance, prolonging its circulation time and increasing the likelihood of reaching the target tissue. nih.govnews-medical.netresearchgate.net For instance, pH-sensitive nanosystems can be designed to release their payload in the acidic tumor microenvironment. news-medical.net

Supramolecular assemblies, formed through non-covalent interactions like hydrogen bonding and π-π stacking, offer a dynamic and responsive platform for drug delivery. nih.govnih.govmagtech.com.cnrsc.org These assemblies can be engineered to disassemble in response to specific biological cues, triggering the release of the prodrug conjugate. magtech.com.cnrsc.org The use of building blocks like cyclodextrins, calixarenes, and pillararenes allows for the creation of tailored nanostructures for various biomedical applications. nih.govrsc.org This approach provides a modular and versatile strategy for designing sophisticated drug delivery systems. nih.govnih.gov

Strategies for Modulating Pharmacokinetic Profiles (conceptual, without clinical data)

The pharmacokinetic profile of a prodrug conjugate—how it is absorbed, distributed, metabolized, and excreted—is a critical determinant of its therapeutic efficacy and safety. mdpi.com Several conceptual strategies are being explored to modulate these profiles.

The design of the linker itself plays a crucial role in pharmacokinetic modulation. mdpi.com Linkers can be engineered to be more or less susceptible to enzymatic cleavage, thereby controlling the rate of drug release. nih.gov Furthermore, the stability of the linker in plasma is paramount to prevent premature drug release and associated systemic toxicity. axispharm.comnih.gov The development of linkers that are exceptionally stable in the bloodstream but are readily cleaved within the target cell is a major focus of current research. axispharm.com

Development of Multi-Functional Prodrug Conjugates for Combination Approaches

To combat the complexity and heterogeneity of diseases like cancer, the field is moving towards multi-functional prodrug conjugates that can deliver more than one therapeutic agent or combine therapeutic, targeting, and imaging functionalities. nih.govrsc.orgacs.orgnih.govnih.govresearchgate.netacs.orgaacrjournals.orgbiochempeg.comnih.gov

One strategy involves creating dual-drug conjugates, where two different cytotoxic drugs with distinct mechanisms of action are attached to a single carrier molecule. nih.govacs.orgnih.govbiochempeg.com This approach can potentially lead to synergistic effects, overcome drug resistance, and reduce the likelihood of tumor escape. nih.govbiochempeg.com For example, a conjugate could carry both a DNA-damaging agent like SW-163D and a microtubule inhibitor. immune-system-research.comfujifilm.com

Another avenue is the development of theranostic agents, which combine therapeutic and diagnostic capabilities. nih.gov A prodrug conjugate could be designed to include an imaging agent, allowing for real-time monitoring of drug delivery and therapeutic response. Furthermore, multi-functional conjugates can incorporate specific targeting ligands, such as antibodies or peptides, to enhance their accumulation in target tissues. rsc.orgresearchgate.netmjpms.in The ADC PF-06888667, which combines the AcLysValCit-PABC-DMAE-SW-163D system with the anti-HER2 antibody trastuzumab, exemplifies this targeted approach. medchemexpress.comtargetmol.comresearchgate.netimmune-system-research.comnih.govcam.ac.ukresearchgate.net

Table 2: Examples of Multi-Functional Prodrug Conjugate Strategies

StrategyDescriptionPotential Advantages
Dual-Drug ConjugatesA single carrier delivers two different therapeutic agents. nih.govacs.orgnih.govbiochempeg.comSynergistic efficacy, overcoming drug resistance. nih.govbiochempeg.com
Theranostic ConjugatesCombines a therapeutic agent with an imaging agent. nih.govReal-time monitoring of drug delivery and response.
Targeted ConjugatesIncorporates a targeting ligand (e.g., antibody, peptide) to direct the conjugate to specific cells or tissues. rsc.orgresearchgate.netmjpms.inEnhanced accumulation at the target site, reduced off-target effects. mjpms.in
Combination with ImmunotherapyConjugates designed to deliver an immunostimulatory agent alongside a cytotoxic drug. aacrjournals.orgEnhanced anti-tumor immune response. aacrjournals.org

Methodological Advancements in High-Throughput Screening and Characterization

The development of complex prodrug conjugates necessitates advanced analytical techniques for their screening and characterization. nih.govnih.govlcms.cztandfonline.comacs.org High-throughput screening (HTS) methods are crucial for rapidly evaluating large libraries of potential linkers, payloads, and targeting moieties to identify candidates with optimal properties.

A variety of analytical methods are employed to characterize these conjugates. nih.govnih.govtandfonline.com

UV-Vis Spectroscopy is often used to determine the drug-to-antibody ratio (DAR), a critical quality attribute of antibody-drug conjugates. nih.govnih.gov

Liquid Chromatography (LC) techniques, such as reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC), are used to assess purity, stability, and drug load distribution. nih.govnih.govlcms.cztandfonline.com

Mass Spectrometry (MS) provides detailed information on the molecular weight, structure, and integrity of the conjugate, as well as the identification of metabolites and degradation products. nih.govtandfonline.comacs.org

Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the conjugate. lcms.cz

These techniques are essential for ensuring the quality, consistency, and safety of prodrug conjugate systems. nih.govtandfonline.com

Conceptual Framework for Next-Generation Precision Therapeutics

The future of prodrug conjugate systems lies in the development of next-generation precision therapeutics that are tailored to the specific characteristics of a patient's disease. news-medical.netnih.govmjpms.infrontiersin.orgnumberanalytics.com This vision is built upon the integration of the advanced concepts discussed in the preceding sections.

The conceptual framework for these next-generation therapeutics involves:

Personalized Targeting: Moving beyond broadly expressed targets to identify and exploit patient-specific biomarkers for highly selective drug delivery. nih.govnumberanalytics.com

Smart Delivery Systems: Creating multi-responsive systems that can react to a combination of stimuli within the disease microenvironment, such as specific enzymes, pH changes, and redox gradients, for a highly controlled and localized drug release. frontiersin.org

Adaptive Therapies: Designing conjugates that can modulate their activity in response to the evolving disease state, potentially by incorporating feedback mechanisms that sense therapeutic response and adjust drug release accordingly.

Synergistic Combinations: Rationally designing multi-functional conjugates that deliver synergistic drug combinations to overcome resistance and enhance therapeutic efficacy. nih.govnumberanalytics.com

By combining diverse enzymatic triggers, advanced linker technologies, nanotechnology, and multi-functional designs, the field is poised to create highly sophisticated and effective prodrug conjugate systems. The journey from conceptual frameworks to clinical realities will depend on continued innovation in chemistry, biology, and analytical sciences, ultimately paving the way for a new era of precision medicine. nih.govmjpms.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.